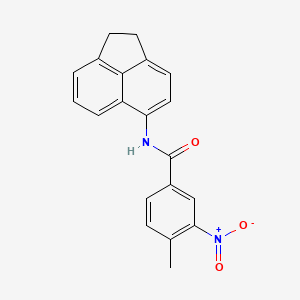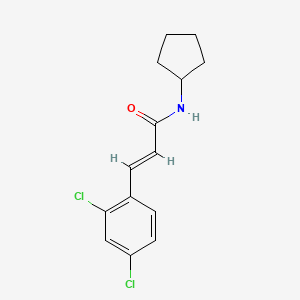![molecular formula C19H20N2O2 B5789691 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a unique compound that is distinct from other stimulants due to its low potential for abuse and addiction.
Wirkmechanismus
The exact mechanism of action of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also affects the levels of certain neuropeptides, including orexin, which regulates wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has a number of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and enhances cognitive function. Modafinil also increases heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for lab experiments. It is a safe and well-tolerated compound that has a low potential for abuse and addiction. Modafinil is also easy to administer and has a long half-life, making it suitable for use in long-term studies. However, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide can be expensive and difficult to obtain, particularly in large quantities.
Zukünftige Richtungen
There are a number of future directions for N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide research. One area of interest is the potential use of this compound as a treatment for neurodegenerative disorders such as Alzheimer's disease. Modafinil has also been investigated for its potential as a treatment for addiction, particularly to cocaine and methamphetamine. Additionally, future research may focus on the development of new this compound analogs that have improved cognitive-enhancing effects and reduced side effects.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its cognitive-enhancing effects. It has a low potential for abuse and addiction and is well-tolerated by most individuals. Modafinil has a number of potential applications in both research and medicine, and future research may uncover additional uses for this compound.
Synthesemethoden
Modafinil is synthesized by the condensation of diphenylmethylsulfinylacetamide with hydrazine. This reaction yields the intermediate diphenylmethylsulfinyl-2-hydrazinylacetamide, which is then reacted with 4-chlorobenzhydryl chloride to form N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals and those with cognitive impairments. Modafinil has also been investigated for its potential as a treatment for various medical conditions, including narcolepsy, sleep apnea, and shift work disorder.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(13-8-15-5-2-1-3-6-15)20-16-9-11-17(12-10-16)21-14-4-7-19(21)23/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQQULLTRJWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
